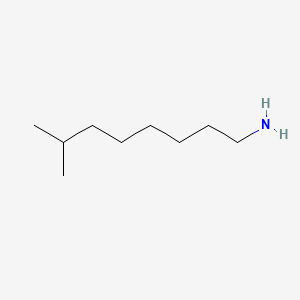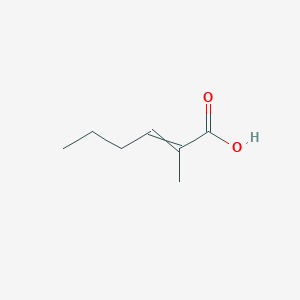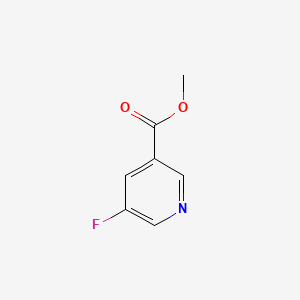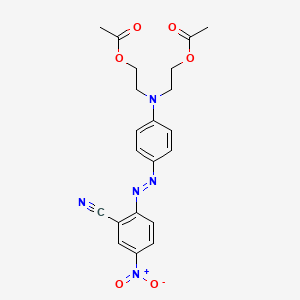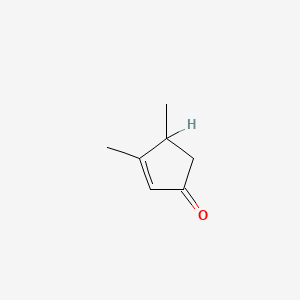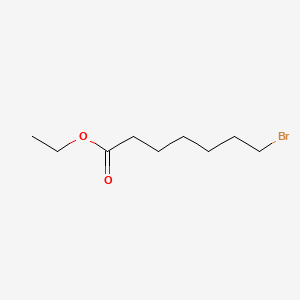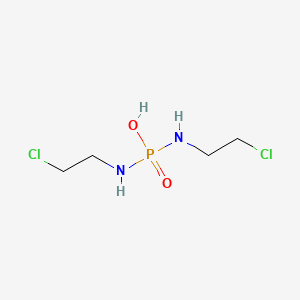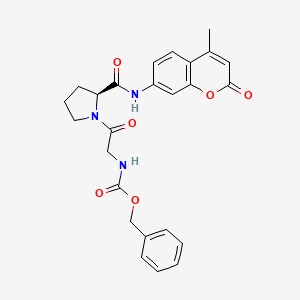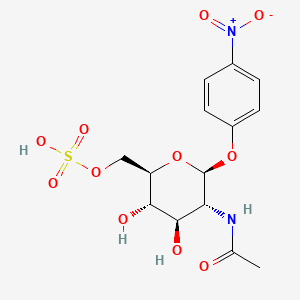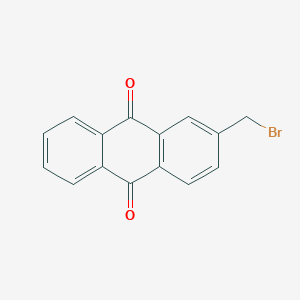
2-ブロモメチルアントラキノン
概要
説明
2-Bromomethyl-anthraquinone is a useful research compound. Its molecular formula is C15H9BrO2 and its molecular weight is 301.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromomethyl-anthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401357. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromomethyl-anthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethyl-anthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成における光触媒
2-ブロモメチルアントラキノン: は、二次芳香族アルコールの酸化のための非常に効率的な光触媒として特定されています 。このプロセスは、バイオマスの主要な成分であるリグニンを貴重な化学物質に変換するため、化学産業において特に重要です。この化合物は、光条件下で水素移動を促進する能力があるため、グリーンケミストリーアプリケーションにとって有望な候補です。
抗がん研究
2-ブロモメチルアントラキノンのような誘導体を含むアントラキノンは、抗がん研究において可能性を示しています 。それらは、がん細胞の増殖を阻害し、アポトーシスを誘導し、腫瘍細胞の多剤耐性を逆転させることさえできる、さまざまな生物学的活性を示しています。この化合物の誘導体は、新しい抗がん剤の設計に役立つ可能性があります。
作用機序
Target of Action
It is known that anthraquinone-based compounds, such as 2-bromomethyl-anthraquinone, generally target essential cellular proteins . These proteins play a crucial role in various cellular processes, including cell growth, division, and death .
Mode of Action
Anthraquinone-based compounds are known to inhibit cancer progression by interacting with their targets . This interaction can lead to changes in the function of the target proteins, thereby affecting the viability of cancer cells .
Biochemical Pathways
Anthraquinone-based compounds are known to affect key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and g-quadruplexes . These proteins are involved in various biochemical pathways that contribute to the viability of cancer cells .
Result of Action
Anthraquinone-based compounds are known to inhibit cancer progression by targeting essential cellular proteins . This can lead to changes in the function of these proteins, thereby affecting the viability of cancer cells .
Action Environment
It is known that the synthesis of anthraquinones in plants depends on various physiological conditions . Therefore, it is plausible that environmental factors could potentially influence the action of 2-Bromomethyl-anthraquinone.
生化学分析
Biochemical Properties
2-Bromomethyl-anthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit topoisomerases, enzymes that play a crucial role in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making 2-Bromomethyl-anthraquinone a potential anticancer agent. Additionally, it interacts with kinases and matrix metalloproteinases, further influencing cellular processes .
Cellular Effects
2-Bromomethyl-anthraquinone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, 2-Bromomethyl-anthraquinone can alter gene expression patterns, leading to changes in cellular behavior and function . Its impact on cellular metabolism includes the modulation of metabolic flux and metabolite levels, which can affect overall cell health and function .
Molecular Mechanism
The molecular mechanism of 2-Bromomethyl-anthraquinone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with topoisomerases results in the inhibition of these enzymes, disrupting DNA replication and transcription . Additionally, 2-Bromomethyl-anthraquinone can activate or inhibit kinases, affecting various signaling pathways and cellular processes . These molecular interactions contribute to its overall biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromomethyl-anthraquinone can change over time. Its stability and degradation are important factors to consider. Studies have shown that 2-Bromomethyl-anthraquinone is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to 2-Bromomethyl-anthraquinone can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-Bromomethyl-anthraquinone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Bromomethyl-anthraquinone is effective and safe .
Metabolic Pathways
2-Bromomethyl-anthraquinone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the biosynthesis of anthraquinones, affecting the overall production of these compounds . Additionally, 2-Bromomethyl-anthraquinone can impact the redox balance within cells, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-Bromomethyl-anthraquinone within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-Bromomethyl-anthraquinone can localize to various cellular compartments, influencing its accumulation and activity . These interactions are essential for its overall distribution and effectiveness within the biological system.
Subcellular Localization
The subcellular localization of 2-Bromomethyl-anthraquinone plays a crucial role in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(bromomethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCETXLHFBYOVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322484 | |
| Record name | 2-Bromomethyl-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-10-9 | |
| Record name | 7598-10-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromomethyl-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromomethyl-anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Bromomethyl-anthraquinone in chemical research?
A1: 2-Bromomethyl-anthraquinone serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both a reactive bromine atom and the anthraquinone moiety.
Q2: How does the structure of 2-Bromomethyl-anthraquinone contribute to its reactivity?
A2: The structure of 2-Bromomethyl-anthraquinone features two key reactive sites:
Q3: Are there any studies on the environmental impact or degradation of 2-Bromomethyl-anthraquinone?
A: While the provided research articles [, , , ] do not specifically address the environmental impact or degradation pathways of 2-Bromomethyl-anthraquinone, it is crucial to consider these aspects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

